molecular formula C19H19N5O5 B445582 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N'-(4-propoxybenzylidene)-2-furohydrazide

5-({4-nitro-1H-pyrazol-1-yl}methyl)-N'-(4-propoxybenzylidene)-2-furohydrazide

Cat. No.: B445582
M. Wt: 397.4g/mol
InChI Key: PYLYPPNSOXKPDO-JMIUGGIZSA-N
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Description

5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrazole ring, a furan ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Hydrazide Formation: The furan ring is then converted to a hydrazide by reacting with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-propoxybenzaldehyde in the presence of an acid catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction of Nitro Group: Formation of 5-({4-amino-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its functional groups allow for potential use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the hydrazide linkage might form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methoxybenzylidene)-2-furohydrazide: Similar structure but with a methoxy group instead of a propoxy group.

    5-({4-amino-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of the propoxy group and the combination of the nitro group with the pyrazole and furan rings make 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide unique. This unique structure may confer specific properties, such as enhanced biological activity or unique electronic properties, making it valuable for various applications.

Properties

Molecular Formula

C19H19N5O5

Molecular Weight

397.4g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-N-[(Z)-(4-propoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C19H19N5O5/c1-2-9-28-16-5-3-14(4-6-16)10-20-22-19(25)18-8-7-17(29-18)13-23-12-15(11-21-23)24(26)27/h3-8,10-12H,2,9,13H2,1H3,(H,22,25)/b20-10-

InChI Key

PYLYPPNSOXKPDO-JMIUGGIZSA-N

SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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